molecular formula C8H17NO B092011 4-Butylmorpholine CAS No. 1005-67-0

4-Butylmorpholine

Cat. No. B092011
CAS RN: 1005-67-0
M. Wt: 143.23 g/mol
InChI Key: LMRKVKPRHROQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholines are heterocyclic organic compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. This structure is known for its chemical versatility and is often used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Synthesis Analysis

The synthesis of morpholine derivatives, such as 4-Butylmorpholine, can be achieved through various synthetic routes. For instance, the Pd-catalyzed direct coupling of aryl ethers with morpholines has been reported to produce 4-cyclohexylmorpholines, which are structurally related to 4-Butylmorpholine . This method utilizes H2 as a hydrogen source and does not require acidic additives, indicating a potential pathway for the synthesis of 4-Butylmorpholine by modifying the starting materials or reaction conditions.

Molecular Structure Analysis

Morpholine derivatives typically exhibit a six-membered ring with an amine and ether functional group. The presence of these functional groups contributes to the compound's reactivity and interaction with other molecules. While the specific molecular structure of 4-Butylmorpholine is not detailed in the provided papers, it can be inferred that the compound would have similar structural characteristics to other morpholine derivatives, such as a flexible ring system and substituents that can influence its physical and chemical properties.

Chemical Reactions Analysis

The reactivity of morpholine derivatives is influenced by the presence of the nitrogen and oxygen atoms in the ring. These atoms can participate in various chemical reactions, including cycloadditions, as seen in the synthesis of (+)-brefeldin A using a chiral building block derived from a morpholine precursor . Additionally, the synthesis of 4-phenylbutenone derivatives, which are structurally related to 4-Butylmorpholine, involves reactions that yield products with significant biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Butylmorpholine would be expected to include moderate polarity due to the ether and amine groups, which could confer solubility in polar solvents. The compound's reactivity would likely be influenced by the presence of the butyl group, which could affect its steric and electronic properties. While the specific properties of 4-Butylmorpholine are not discussed in the provided papers, related compounds such as 4-tert-butylcatechol derivatives exhibit solubility in polar solvents and thermal stability .

Scientific Research Applications

  • Synthesis of Morpholines

    • Field : Chemistry of Heterocyclic Compounds
    • Application : The morpholine (1,4-oxazinane) motif, which includes 4-Butylmorpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Morpholines are frequently found in biologically active molecules and pharmaceuticals .
    • Method : Morpholines and their carbonyl-containing analogs are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
    • Results : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
  • Synthesis of Quaternary Ammonium Salts

    • Field : Organic Chemistry
    • Application : 4-Butylmorpholine is used in the synthesis of quaternary ammonium salts based on pyridine with chloroacetic acid esters .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : 4-Butylmorpholine is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Agriculture

    • Field : Agriculture
    • Application : Morpholine, which includes 4-Butylmorpholine, is used in agriculture . It is used as a fruit coating and as a component in fungicides .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .

Safety And Hazards

4-Butylmorpholine is harmful if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water . If swallowed, it is recommended to rinse the mouth with water and consult a physician .

properties

IUPAC Name

4-butylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-3-4-9-5-7-10-8-6-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRKVKPRHROQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044499
Record name 4-Butylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylmorpholine

CAS RN

1005-67-0
Record name 4-Butylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butylmorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1005-67-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholine, 4-butyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Butylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BUTYLMORPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QV4M0PWHM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butylmorpholine
Reactant of Route 2
Reactant of Route 2
4-Butylmorpholine
Reactant of Route 3
Reactant of Route 3
4-Butylmorpholine
Reactant of Route 4
Reactant of Route 4
4-Butylmorpholine
Reactant of Route 5
Reactant of Route 5
4-Butylmorpholine
Reactant of Route 6
Reactant of Route 6
4-Butylmorpholine

Citations

For This Compound
23
Citations
F Mutlu, M Pişkin, E Canpolat, ÖF Öztürk - Journal of Molecular Structure, 2020 - Elsevier
… ) 3 was synthesized by substituting the 4-butylmorpholine units directly to the phthalocyanine … of the targeted phthalocyanine, 4-butylmorpholine units were substituted directly from the …
Number of citations: 10 www.sciencedirect.com
A Inada, T Takahashi, K Kumagai… - Industrial & …, 2019 - ACS Publications
… 4-Butylmorpholine (BuMP) showed a preferable minimum lower critical solution temperature for the FO process (31.7 C). The dilute phase of BuMP after phase separation at 70 C …
Number of citations: 22 pubs.acs.org
MJ Cook, AR Katritzky, MM Manas - Journal of the Chemical Society B …, 1971 - pubs.rsc.org
… The spectrum of the conf ormationally homogeneous 4-butylmorpholine &oxide in pyridine confirms this view. Four protons assigned to the N-CH, groups appear in the region T 6-6--,7*2…
Number of citations: 13 pubs.rsc.org
A Tsurumaki, M Tajima, M Abe, D Sato… - Physical Chemistry …, 2020 - pubs.rsc.org
… In the case of [Mor 14 ]Br and [Mor 44 ]Br, 1-bromobutane was added to an equimolar amount of either 4-methylmorpholine or 4-butylmorpholine in acetonitrile, and the mixture was …
Number of citations: 4 pubs.rsc.org
A Morandini - 2021 - arts.units.it
… it is achieved the full conversion in 4-butylmorpholine. In order to remove the morpholine … 1H NMR and 13C NMR which revealed it to be 4-butylmorpholine with a yield of 86% for 98% …
Number of citations: 3 arts.units.it
SA Mazari, R Abro, AW Bhutto, IM Saeed, BS Ali… - Journal of …, 2020 - Elsevier
Deterioration of amines under process operating conditions for sour gas treatment is a severe problem. New amines are being investigated to replace conventional amines which face …
Number of citations: 12 www.sciencedirect.com
Y Imada, Y Mitsue, K Ike, K Washizuka… - Bulletin of the Chemical …, 1996 - journal.csj.jp
Catalytic cross double carbonylation of secondary amines and alcohols proceeds in the presence of [PdCl 2 (MeCN) 2 ] and CuI under carbon monoxide (80 atm) and oxygen (5 atm). …
Number of citations: 71 www.journal.csj.jp
T NIIZEKI, T HOSHINA, T TAKAHASHI - Salt and Seawater Science & …, 2021 - jstage.jst.go.jp
The forward osmosis (FO) process uses a spontaneous water permeation phenomenon driven by an osmotic pressure difference between a feed solution (FS) and a draw solution (DS) …
Number of citations: 4 www.jstage.jst.go.jp
S Ali - 2016 - studentsrepo.um.edu.my
Amine-based post-combustion carbon capture (PCC) technology is one of the mature options to contribute to the mitigation of CO2 emissions. The benchmark amine for this technology …
Number of citations: 2 studentsrepo.um.edu.my
H Şahal - Journal of Molecular Structure, 2023 - Elsevier
Synthesis of two different new compounds, (E)-4-((2‑hydroxy-3‑methoxy-5-nitro benzylidene)amino)-N-(pyridine-2-yl)benzenesulfonamide 1, (E)-4-((2-(3,4-dicyanophenoxy )-3‑methoxy-…
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.